molecular formula C9H9BrO3 B8750692 (S)-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol

(S)-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol

Cat. No.: B8750692
M. Wt: 245.07 g/mol
InChI Key: FJGPKNZNSQTEAL-ZETCQYMHSA-N
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Description

(S)-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is a useful research compound. Its molecular formula is C9H9BrO3 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

[(3S)-6-bromo-2,3-dihydro-1,4-benzodioxin-3-yl]methanol

InChI

InChI=1S/C9H9BrO3/c10-6-1-2-8-9(3-6)13-7(4-11)5-12-8/h1-3,7,11H,4-5H2/t7-/m0/s1

InChI Key

FJGPKNZNSQTEAL-ZETCQYMHSA-N

Isomeric SMILES

C1[C@@H](OC2=C(O1)C=CC(=C2)Br)CO

Canonical SMILES

C1C(OC2=C(O1)C=CC(=C2)Br)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-bromo-2-(oxiran-2-ylmethoxy)phenyl formate (12.6 g, 46.0 mmol) was dissolved in dioxane (50 ml) and KOH (10%)/NaOH (20%) was added. Water and EtOAc was added and the phases were separated. The combined organic phases were washed with brine and dried to give the title compound (10.3 g). MS m/z (rel. intensity, 70 eV) 245 (M+, 96) 244 (M+, bp), 213 (29), 189 (46), 188 (49).
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12.6 g
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Synthesis routes and methods II

Procedure details

To a stirred solution of 5-bromosalicylaldehyde (5.0 g, 24.9 mmol), and epichlorohydrin (5.6 mL, 72.1 mmol) in 20 mL of DMF at 80° C. was added K2CO3 slowly in portions. The resulting mixture was then heated at 90° C. for 3 h. Reaction was then stopped, water was added, extracted with diethyl ether. The organic extracts were washed with water, brine, dried over Na2SO4, concentrated in vacuo. The residue was purified on a SiO2 flash column chromatography eluting with 15-30% EtOAc/hexanes to give 2.82 g (44%) of the title compound as colorless oil.
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5 g
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20 mL
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Yield
44%

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